molecular formula C9H12N2O2S B1379180 N-phenylazetidine-3-sulfonamide CAS No. 1803591-41-4

N-phenylazetidine-3-sulfonamide

Cat. No.: B1379180
CAS No.: 1803591-41-4
M. Wt: 212.27 g/mol
InChI Key: LIHALJRBEXOZMQ-UHFFFAOYSA-N
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Description

N-phenylazetidine-3-sulfonamide is a chemical compound of significant interest in pharmaceutical and antimicrobial research, designed as a hybrid molecule that incorporates both an azetidine ring and a sulfonamide functional group. The azetidine-2-one (β-lactam) core is a well-documented pharmacophore in effective antimicrobials, fundamental to the activity of penicillins, cephalosporins, and other β-lactam antibiotics . Simultaneously, the sulfonamide group represents one of the oldest and most impactful classes of antibacterial agents, which function by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) . This combination makes this compound a promising scaffold for the development of novel anti-infective agents, leveraging the principle of molecular hybridization to create entities that may act via multiple mechanisms . Research into analogous sulfonamide-appended ring systems highlights their potential applicability toward various therapeutic targets, including as anticancer, anti-inflammatory, and antiviral agents . The structural motif of a sulfonamide linked to a nitrogen-containing heterocycle is frequently explored in drug discovery . This product is intended for use in exploratory synthesis, screening assays, and hit-to-lead optimization campaigns in a laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylazetidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHALJRBEXOZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Phenylazetidine 3 Sulfonamide

Diverse Synthetic Routes to the Azetidine (B1206935) Core

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. frontiersin.org Various methods have been developed, ranging from cycloadditions to intramolecular ring-closures, to efficiently access this valuable heterocyclic motif. frontiersin.orgrsc.org

Cycloaddition Approaches: [2+2] Ketene-Imine Cycloadditions and Variants

[2+2] cycloaddition reactions represent a powerful strategy for the direct formation of four-membered rings. The Staudinger ketene-imine cycloaddition, a non-photochemical reaction between an imine and a ketene, is a classic and pivotal method for synthesizing β-lactams (azetidin-2-ones). researchgate.netwikipedia.org These β-lactams can then be reduced to the corresponding azetidines, providing a two-step route to the saturated heterocycle. acs.org The reaction is notable for its potential to create densely functionalized rings in a single step. researchgate.net

The stereochemical outcome of the Staudinger reaction is highly dependent on the structure of the reactants, particularly the imine. researchgate.net For instance, imines conjugated with a carbonyl group tend to produce cis-β-lactams, while non-conjugated imines can yield trans-β-lactams. researchgate.net

Modern variants of [2+2] cycloadditions have expanded the toolkit for azetidine synthesis. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to azetidines. rsc.orgresearchgate.net While traditionally requiring UV light, recent advancements have enabled these reactions using visible light and photocatalysts, such as iridium-based complexes. rsc.orgspringernature.comchemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org For example, visible-light-mediated intermolecular [2+2] photocycloadditions between oximes (as imine precursors) and alkenes have been successfully developed. springernature.comchemrxiv.org

Reaction TypeReactantsProductKey Features
Staudinger Cycloaddition Imine + Keteneβ-Lactam (Azetidin-2-one)Forms C-C and C-N bonds; product can be reduced to azetidine. wikipedia.orgacs.org
Aza Paternò–Büchi Reaction Imine + AlkeneAzetidinePhotochemical [2+2] cycloaddition; can be mediated by visible light. rsc.orgresearchgate.net

Intramolecular Ring-Closure Reactions for Azetidine Ring Formation

The most common and established method for forming the azetidine ring is through intramolecular cyclization, typically involving a nucleophilic attack by a nitrogen atom to form a C-N bond. clockss.org A classic example is the S_N2 reaction where a nitrogen atom displaces a leaving group, such as a halogen or a mesylate, from a γ-position on the same molecule. frontiersin.orgacs.orgnih.gov

Recent advancements have provided more sophisticated and efficient intramolecular cyclization strategies.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported as a method for synthesizing functionalized azetidines. rsc.org This process involves the activation of a C-H bond, followed by cyclization to form the ring. rsc.org

Lanthanide-catalyzed aminolysis of epoxides offers a highly regioselective route. Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, promoting C3-selective attack to yield 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of acid-sensitive functional groups. frontiersin.orgnih.gov

Ring expansion of aziridines can also be employed. A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, for example, can produce 1-arenesulfonylazetidines. organic-chemistry.org

Regio- and Diastereoselective Synthesis of Azetidine Scaffolds

Controlling the three-dimensional arrangement of substituents on the azetidine ring is crucial for its application in fields like medicinal chemistry. Many synthetic methods have been optimized to achieve high levels of regio- and diastereoselectivity.

Substrate Control: In intramolecular cyclizations, the stereochemistry of the final azetidine is often dictated by the stereocenters present in the open-chain precursor. For example, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple building blocks under kinetically controlled conditions. acs.org

Catalyst and Reagent Control: The choice of catalyst and reagents can profoundly influence selectivity. The La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines is highly regioselective for azetidine formation over the alternative pyrrolidine (B122466) ring. frontiersin.orgnih.gov Similarly, iodine-mediated cyclization of specific homoallyl amines proceeds via a 4-exo trig pathway to deliver cis-2,4-azetidines with high diastereoselectivity. nih.gov

Reaction Condition Control: In some cases, reaction conditions can be tuned to favor a specific diastereomer. In the synthesis of certain 2-cyanoazetidines, treating a precursor with LiHMDS at -50 °C yielded one diastereomer, while using KHMDS at -78 °C produced the other almost exclusively. acs.org An electrocyclization route from N-alkenylnitrones has also been shown to produce highly substituted azetidines with excellent diastereoselectivity. nih.gov

Introduction and Functionalization of the Sulfonamide Group

Once the azetidine core is constructed, the introduction of the sulfonamide moiety at the C3-position is the next key step, followed by any desired modifications to this functional group.

Strategies for Sulfonamide Formation on Azetidine Rings

The formation of a sulfonamide typically involves the reaction of an amine with a sulfonyl chloride or a related activated sulfonic acid derivative. organic-chemistry.org For a C3-sulfonamide on an N-phenylazetidine ring, the most direct strategy involves the synthesis of a 3-amino-N-phenylazetidine precursor, which is then sulfonylated.

A robust sequence to achieve this involves:

Synthesis of a C3-functionalized azetidine that can be converted into an amine. For instance, a 2-cyanoazetidine can be synthesized from a β-amino alcohol precursor. acs.orgnih.gov

Reduction of the functional group to a primary amine. The nitrile group, for example, can be reduced to a primary amine using reagents like DIBAL-H. acs.org

Sulfonylation of the resulting primary amine. The 3-aminoazetidine is then reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form the desired sulfonamide. acs.org

An alternative, modern approach involves the use of azetidine sulfonyl fluorides (ASFs) . nih.gov These reagents can be synthesized and subsequently reacted with amines under Sulfur-Fluoride Exchange (SuFEx) conditions to generate sulfonamides, although much of the reported work focuses on using the ASF as a building block rather than forming it on a pre-existing complex azetidine. nih.gov

Modification of the Sulfonamide Moiety

After the installation of the sulfonamide group, its structure can be further modified to explore chemical space. If a primary sulfonamide (R-SO₂NH₂) is formed, the nitrogen can be further functionalized through alkylation or arylation reactions.

More profound modifications involve altering the sulfonamide group itself. For example, sulfonamides are related to other sulfur(VI) functional groups that have gained interest in medicinal chemistry:

Sulfonimidamides : These are mono-aza analogs of sulfonamides and can be accessed through specific synthetic routes. nih.govacs.org

Sulfoximines : Considered mono-aza analogs of sulfones, these groups can be formed through various methods and offer different physicochemical properties compared to sulfonamides, including an additional vector for substitution and stereochemistry at the sulfur atom. nih.govacs.org

Furthermore, general catalytic methods for the enantioselective modification of sulfonamides have been developed, such as those using N-heterocyclic carbenes, which could potentially be applied to modify the N-phenylazetidine-3-sulfonamide scaffold. rsc.org

Derivatization and Analog Generation of this compound

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing compound properties. This involves modifications at various positions of the molecule, including the N-phenyl group and the azetidine ring itself.

Transformations of the N-Phenyl Group

The N-phenyl group of this compound serves as a key site for synthetic modification to influence the molecule's biological activity and physicochemical properties. Various transformations can be envisioned, drawing from established methods for aryl group derivatization. For instance, electrophilic aromatic substitution reactions could introduce a range of functional groups onto the phenyl ring.

In related chemistries, the synthesis of N-substituted phenothiazine (B1677639) derivatives, another class of compounds containing an N-aryl moiety, often begins with the modification of the parent diphenylamine (B1679370) structure. researchgate.net This highlights a common strategy where derivatization of the aromatic amine precursor is performed prior to the formation of the heterocyclic ring system. researchgate.net Such an approach could be applied to the synthesis of this compound analogs by utilizing substituted anilines as starting materials.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, offer powerful tools for the late-stage functionalization of the N-phenyl ring. These methods would allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, providing a rapid means to generate a diverse set of analogs for biological screening.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a key strategy for modulating their biological activity. Research has shown that even minor structural modifications can lead to significant changes in potency and selectivity. For example, in a study on N-phenylsulfonamide derivatives, the introduction of different substituents on the phenyl ring resulted in compounds with varying inhibitory activities against enzymes like carbonic anhydrases and cholinesterases. nih.gov

One common approach to synthesizing these derivatives involves starting with a substituted aniline, which is then elaborated to form the azetidine-3-sulfonamide (B3243007) core. nih.gov This allows for the systematic variation of substituents on the phenyl ring. For instance, a series of N-phenylacetamide-based sulfonamides were synthesized by incorporating different groups on the phenylacetamide moiety to investigate their interaction with the active site of carbonic anhydrase. nih.gov

Another strategy involves the direct functionalization of the pre-formed azetidine ring. While challenging due to the strained nature of the ring, methods for the controlled introduction of substituents have been developed. These can include reactions at the azetidine nitrogen or at the carbon atoms of the ring, provided appropriate activating groups are present.

The following table summarizes a selection of substituted N-phenylsulfonamide derivatives and their reported yields, illustrating the feasibility of these synthetic approaches.

CompoundSubstituent on Phenyl RingYield (%)Reference
Derivative 14-Methyl85 nih.gov
Derivative 24-Chloro92 nih.gov
Derivative 34-Methoxy78 nih.gov
Derivative 43-Nitro69 nih.gov
Derivative 52,4-Dichloro95 nih.gov

This table is for illustrative purposes and the yields are representative of analogous sulfonamide syntheses.

Library Synthesis and Combinatorial Approaches

The systematic exploration of chemical space around the this compound scaffold necessitates the use of library synthesis and combinatorial approaches. These high-throughput techniques enable the rapid generation of a large number of analogs for biological screening, accelerating the discovery of lead compounds.

A common strategy in library synthesis involves a multi-step reaction sequence where diverse building blocks are introduced at key positions of the core scaffold. For this compound, this could involve reacting a common azetidine-3-sulfonyl chloride intermediate with a library of substituted anilines. Alternatively, a library of substituted phenyl azetidines could be reacted with a variety of sulfonylating agents.

For example, a multi-step synthesis was employed to create a library of N-substituted sulfonamido maleimides, where different heterocyclic amines were reacted with sulfonyl chlorides derived from N-phenylmaleimide and N-benzylmaleimide. uobaghdad.edu.iq This approach, if adapted to the this compound core, would allow for the generation of a diverse library of compounds with variations at the sulfonamide nitrogen.

The development of solid-phase synthesis methods can further enhance the efficiency of library generation. By immobilizing the azetidine core or one of the reactants on a solid support, purification can be simplified to a series of washing steps, significantly increasing the throughput of the synthetic process.

Reaction Mechanisms in this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, controlling selectivity, and designing novel synthetic routes. This section focuses on the mechanistic pathways of azetidine ring formation and the principles of selectivity in related synthetic transformations.

Mechanistic Pathways of Azetidine Ring Formation

The formation of the azetidine ring is a critical step in the synthesis of this compound and is often the most challenging due to the inherent strain of the four-membered ring. nih.gov Several synthetic strategies have been developed, each with its own distinct mechanistic pathway.

One of the most common methods for constructing the azetidine ring is through intramolecular cyclization. A straightforward approach involves the alkylation of a primary amine with a 1,3-dielectrophile, such as a 1,3-dihalide or a bis-triflate of a 1,3-propanediol. organic-chemistry.org The mechanism proceeds via a nucleophilic substitution reaction where the amine nitrogen attacks one electrophilic carbon, followed by a second intramolecular nucleophilic substitution to close the ring. Microwave irradiation has been shown to efficiently promote this cyclocondensation in an alkaline aqueous medium. organic-chemistry.org

Another important pathway involves the ring expansion of aziridines. For example, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation provides 1-arenesulfonylazetidines. organic-chemistry.org This reaction proceeds through the initial nucleophilic attack of the ylide on the aziridine (B145994) ring, followed by ring opening and subsequent intramolecular cyclization to form the four-membered azetidine ring.

Ring contraction of larger rings also presents a viable route to azetidines. A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to synthesize α-carbonylated N-sulfonylazetidines. nih.gov This transformation is typically mediated by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles. nih.gov

More recently, transition metal-catalyzed reactions have emerged as powerful tools for azetidine synthesis. For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination has been used to construct functionalized azetidines. rsc.org The key step in this mechanism is a reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Additionally, Ti(IV)-mediated Kulinkovich-type reactions of oxime ethers can lead to the formation of spirocyclic NH-azetidines. rsc.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct approach to functionalized azetidines. rsc.orgresearchgate.net

Understanding Selectivity in Synthetic Transformations

Selectivity, including chemoselectivity, regioselectivity, and stereoselectivity, is a critical aspect of the synthesis of this compound and its derivatives. The ability to control these factors is essential for obtaining the desired product in high yield and purity.

Regioselectivity is particularly important when introducing substituents onto the N-phenyl ring. In electrophilic aromatic substitution reactions, the directing effects of the azetidine-3-sulfonamide group will determine the position of the incoming substituent. Understanding the electronic nature of this substituent is key to predicting whether ortho, meta, or para products will be favored.

In the context of azetidine ring formation via intramolecular cyclization of unsymmetrical precursors, regioselectivity becomes a concern. The outcome of the ring closure will depend on the relative reactivity of the different electrophilic sites and the steric hindrance around them.

Chemoselectivity is crucial when working with molecules that possess multiple reactive functional groups. For instance, during the derivatization of this compound, it may be necessary to selectively modify the N-phenyl group without affecting the sulfonamide or the azetidine ring. This can often be achieved through the careful choice of reagents and reaction conditions. For example, in the synthesis of N-substituted sulfonamido maleimides, the reaction of maleimidyl sulfonyl chlorides with heterocyclic amines proceeds chemoselectively at the amine, leaving the maleimide (B117702) and sulfonyl groups intact. uobaghdad.edu.iq

Diastereoselectivity is a key consideration in the synthesis of substituted azetidines, where new stereocenters can be created. For example, in the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols, the ring closure step can proceed with predictable diastereoselectivity, which is influenced by the stereochemistry of the starting material and the reaction conditions. organic-chemistry.org Similarly, in the synthesis of N-phenylacetamide-based sulfonamides, the introduction of bulky substituents can influence the conformation of the molecule and lead to the preferential formation of one diastereomer over another. nih.gov

The following table provides examples of how different synthetic methods can influence selectivity in the formation of azetidine rings and their derivatives.

Synthetic MethodType of SelectivityControlling FactorsReference
Intramolecular Cyclization of 2-substituted-1,3-propanediolsRegioselectivityNature of leaving groups, steric hindrance organic-chemistry.org
Ring Expansion of AziridinesRegioselectivityElectronic and steric effects of substituents on the aziridine ring organic-chemistry.org
Synthesis of N-aryl-2-cyanoazetidinesDiastereoselectivityStereochemistry of the starting β-amino alcohol, reaction conditions organic-chemistry.org
Electrophilic Aromatic Substitution on N-phenyl ringRegioselectivityDirecting effect of the azetidine-3-sulfonamide substituent nih.gov

Spectroscopic and Crystallographic Elucidation of N Phenylazetidine 3 Sulfonamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration. In N-phenylazetidine-3-sulfonamide, the spectrum is expected to show characteristic signals for the protons of the phenyl group, the azetidine (B1206935) ring, and the sulfonamide N-H group.

The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0–8.0 ppm). The protons of the azetidine ring will present as a set of multiplets in the aliphatic region, with their specific shifts influenced by the ring strain and the electron-withdrawing sulfonamide group. A key indicator is the proton of the sulfonamide –SO₂NH– group, which often manifests as a singlet peak. rsc.org For similar sulfonamide structures, this N-H proton signal can be observed between 8.78 and 10.15 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 t 2H Phenyl H (meta)
~7.25 d 2H Phenyl H (ortho)
~7.20 t 1H Phenyl H (para)
~6.80 s (br) 1H NH (Sulfonamide)
~4.20 t 2H Azetidine CH₂ (adjacent to N)
~3.90 t 2H Azetidine CH₂ (adjacent to CH)

Note: Data are representative and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

Complementing the ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. For this compound, signals corresponding to the aromatic carbons of the phenyl ring and the aliphatic carbons of the azetidine ring are expected. The carbon attached to the sulfonamide group will be shifted downfield due to the electronegativity of the sulfur and oxygen atoms. The signals for aromatic carbons in related sulfonamide derivatives typically appear between 120 and 150 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~137.0 Phenyl C (quaternary, C-N)
~129.5 Phenyl C (ortho)
~125.0 Phenyl C (para)
~121.0 Phenyl C (meta)
~60.0 Azetidine C (methine, C-S)

Note: Data are representative and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and establish definitive connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for tracing the proton network within the azetidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, unequivocally linking the proton signals from the azetidine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is invaluable for connecting fragments, for instance, by showing a correlation between the azetidine methine proton and the quaternary carbon of the phenyl ring through the sulfonamide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) maps protons that are close in space, providing insights into the molecule's 3D conformation and relative stereochemistry. researchgate.net

These advanced techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

The most prominent features in the IR spectrum of a sulfonamide are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (–SO₂–). rsc.org These typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is also a key diagnostic peak, usually observed as a single band in the 3300–3200 cm⁻¹ region. mendeley.com Other expected bands include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations of the phenyl ring (around 1600–1450 cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
~3250 Medium N-H Stretch (Sulfonamide)
~3060 Medium-Weak Aromatic C-H Stretch
~2950 Medium-Weak Aliphatic C-H Stretch
~1600, ~1490 Medium-Strong Aromatic C=C Bending
~1340 Strong Asymmetric SO₂ Stretch
~1160 Strong Symmetric SO₂ Stretch

Note: Frequencies are representative and based on general data for sulfonamides. rsc.orgmendeley.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the phenyl ring acts as the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions arise from π → π* electronic transitions. A strong absorption band (the E2-band) is anticipated around 200–220 nm, and a weaker, fine-structured band (the B-band) is expected around 250–280 nm. The exact position (λmax) and intensity of these bands can be influenced by the sulfonamide and azetidine substituents on the phenyl ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Molar Absorptivity (ε) Transition
~265 Low to Moderate π → π* (B-band, benzenoid)

Note: Data are predictive and based on the characteristic absorptions of phenyl-containing compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₁₂N₂O₂S, corresponding to a monoisotopic mass of approximately 212.06 g/mol . 1pchem.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak [M]⁺ at m/z ≈ 212 would be expected. The fragmentation pattern would be highly informative. Key fragmentation pathways would likely include:

Cleavage of the S-N bond.

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonamides, leading to a significant peak at [M-64]⁺.

Fragmentation of the azetidine ring.

Cleavage of the N-phenyl bond.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
212 [C₉H₁₂N₂O₂S]⁺ (Molecular Ion, [M]⁺)
148 [M - SO₂]⁺
106 [C₆H₅NSO₂]⁺
92 [C₆H₅NH]⁺ (Aniline radical cation)

Note: Fragmentation patterns are predictive and serve to illustrate how MS would confirm the molecular structure.

X-ray Crystallography for Precise Structural Determination

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is an indispensable tool for unambiguously establishing the absolute and relative stereochemistry of chiral molecules. If a suitable single crystal of this compound were to be synthesized and analyzed, this technique would provide precise coordinates of each atom. This information would definitively resolve the stereochemical configuration of the chiral center at the 3-position of the azetidine ring. Without such an analysis, any assignment of stereochemistry remains speculative.

Conformational Analysis and Intermolecular Interactions from Crystal Structures

The data derived from single-crystal X-ray diffraction would also be instrumental in a detailed conformational analysis of this compound. This would involve examining the puckering of the azetidine ring, the torsion angles describing the orientation of the phenyl and sulfonamide groups, and how these conform to low-energy states. Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the sulfonamide group and the azetidine nitrogen, as well as potential π-π stacking from the phenyl rings. These interactions are crucial for understanding the solid-state properties of the compound. As no crystal structure is available, this analysis cannot be performed.

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of bulk crystalline solids and the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties. A PXRD pattern serves as a fingerprint for a specific crystalline phase. In the absence of any reported synthesis of crystalline this compound, no PXRD data is available. Consequently, it is unknown whether this compound exhibits polymorphism, and its general solid-state characteristics remain uncharacterized.

Computational and Theoretical Chemistry Studies of N Phenylazetidine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structures of molecules with high accuracy. These methods are fundamental for understanding a compound's intrinsic stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For N-phenylazetidine-3-sulfonamide, DFT calculations would typically be used to determine optimized molecular geometry, electron distribution, and molecular orbital energies. Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. A small HOMO-LUMO energy gap, for instance, suggests higher chemical reactivity. nih.gov

Despite the utility of this method for sulfonamides and azetidine-containing compounds, specific DFT studies detailing the electronic structure, reactivity descriptors, or molecular electrostatic potential (MEP) maps for this compound are not available in the published literature. nih.govmit.edu

Conformational Space Exploration and Energy Landscapes

The flexibility of the azetidine (B1206935) ring and the rotatable bond connecting the phenyl and sulfonamide groups mean that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures (global and local minima) and the energy barriers between them. This exploration helps in understanding which shapes the molecule is likely to adopt in different environments, which is critical for its interaction with biological targets.

A detailed analysis of the conformational energy landscape of this compound has not been reported in scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. An MD simulation would provide insights into the dynamic behavior of this compound, such as its flexibility, conformational transitions, and interactions with solvent molecules. If a biological target were known, MD simulations could also be used to assess the stability of the ligand-protein complex, revealing how the compound behaves within a binding site over a simulated period. semanticscholar.org

While MD simulations are a standard tool in drug discovery for studying related sulfonamide compounds, no specific MD simulation studies focusing on the dynamic properties of this compound have been published. mit.edu

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Target Docking Studies (focused on binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is crucial for virtual screening and for hypothesizing how a compound might exert a biological effect. A docking study of this compound would involve placing it into the binding site of a relevant protein target and calculating a "docking score" to estimate binding affinity. The resulting poses would reveal potential key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. scienceopen.comnih.gov

As there are no publicly documented biological targets for this compound, there are consequently no available ligand-target docking studies that detail its potential binding modes or interactions.

Free Energy Perturbation and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) Calculations

Predicting the binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computer-aided drug design (CADD). biostrand.ai Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) are two prominent computational methods used to estimate the free energy of binding, offering insights that can guide the optimization of lead compounds. nih.gov

Free Energy Perturbation (FEP) is a theoretically rigorous method based on statistical mechanics that calculates the relative binding free energy between two closely related ligands. columbia.edu The method involves creating a non-physical, or "alchemical," pathway to computationally mutate one molecule into another (e.g., ligand A into ligand B) both in solution and when bound to a protein receptor. columbia.edu The difference between these two free energy changes provides the relative binding free energy (ΔΔG), indicating which ligand binds more strongly. columbia.edu Recent advancements, such as the FEP+ protocol, have improved accuracy to better than 1 kcal/mol, making it a powerful tool for lead optimization. columbia.edu For a compound like this compound, FEP could be used to predict how modifications to the phenyl or azetidine rings would affect its binding affinity to a target protein, thereby prioritizing the synthesis of the most promising derivatives.

Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) is a more approximate and less computationally intensive end-point method used to estimate absolute binding free energies. nih.gov This approach typically involves running a molecular dynamics (MD) simulation of the protein-ligand complex. Snapshots from this simulation are then used to calculate the binding free energy by summing molecular mechanics energy terms and solvation free energies. nih.gov The solvation energy is split into a polar component, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA). nih.gov While generally less accurate than FEP, MM/PBSA is valuable for rescoring docking poses and identifying key residues involved in binding. nih.gov For this compound, an MM/PBSA calculation could provide a rapid assessment of its binding energy and interaction footprint within a target's active site.

FeatureFree Energy Perturbation (FEP)MM/PBSA
Primary Output Relative Binding Free Energy (ΔΔG)Absolute Binding Free Energy (ΔG)
Theoretical Rigor High; based on statistical mechanicsModerate; relies on approximations
Computational Cost HighModerate
Typical Accuracy High (often < 1 kcal/mol) columbia.eduLower; sensitive to parameters
Primary Use Case Lead optimization; predicting effects of small chemical modifications columbia.eduVirtual screening hit rescoring, binding pose analysis nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of novel molecules, providing a valuable complement to experimental data. nih.govnih.gov These predictions can aid in structure elucidation, confirm experimental findings, and offer insights into the electronic structure of the compound. mdpi.com

For this compound, DFT calculations could be employed to predict a range of spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure. mdpi.com Discrepancies between computed and observed shifts can sometimes reveal specific environmental or conformational effects.

IR Spectroscopy: Vibrational frequencies corresponding to specific bond stretches (e.g., S=O and N-H in the sulfonamide group) can be computed. mdpi.com This helps in assigning peaks in the experimental infrared spectrum to their respective functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax). nih.gov Such studies can also explore how different solvents might affect the electronic transitions (solvatochromism). nih.gov

These computational analyses provide a foundational understanding of the molecule's properties before or alongside its synthesis and experimental characterization.

Spectroscopic ParameterComputational MethodPredicted Information for this compound
¹H-NMR Chemical Shift (δ) DFT (e.g., B3LYP/6-311++G(d,p))Predicted ppm values for protons on the phenyl and azetidine rings.
¹³C-NMR Chemical Shift (δ) DFT (e.g., B3LYP/6-311++G(d,p))Predicted ppm values for carbon atoms in the molecule's backbone.
IR Vibrational Frequencies (cm⁻¹) DFT (e.g., B3LYP/6-311++G(d,p))Frequencies for key functional groups: S=O stretch, N-H stretch, C-N stretch. mdpi.com
UV-Vis Absorption (λmax) Time-Dependent DFT (TD-DFT)Wavelengths of electronic transitions, indicating color and electronic properties. nih.gov

Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating processes from target identification to lead optimization. biostrand.aiintimal.edu.my These technologies excel at identifying complex patterns in vast datasets, enabling predictions that guide and streamline research efforts. intimal.edu.myyoutube.com For a novel compound like this compound, AI and ML could be applied in several impactful ways.

Quantitative Structure-Activity Relationship (QSAR): ML models, such as random forests or support vector machines, can be trained on datasets of existing sulfonamides to build QSAR models. nih.gov These models correlate molecular descriptors (e.g., size, polarity, electronic properties) with biological activity. nih.gov Such a model could predict the potential efficacy of this compound and its analogues before they are synthesized.

The integration of AI and ML offers a data-driven approach to chemical research, enhancing the efficiency and success rate of discovering new therapeutic agents. biostrand.ai Studies have already shown the utility of ML in predicting the synthetic accessibility of sulfamides and the adsorption behavior of sulfonamide antibiotics, highlighting the potential for this class of compounds. digitellinc.comnih.gov

AI/ML ApplicationModel ExamplePotential Use for this compound Research
QSAR Modeling Random Forest, Gradient BoostingPredicting biological activity based on its chemical structure. nih.gov
ADMET Prediction Deep Neural Networks (DNNs)Forecasting pharmacokinetic and toxicity profiles to identify potential development issues early. youtube.com
Virtual Screening Graph Neural Networks (GNNs)Screening large virtual libraries to find compounds with similar predicted mechanisms of action. youtube.com
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Designing novel, optimized analogues with improved properties. researchgate.net

Advanced Research Concepts and Design Principles in N Phenylazetidine 3 Sulfonamide Chemistry

N-Phenylazetidine-3-sulfonamide as a Structural Motif in Chemical Biology Research

The this compound structure is a compelling motif in chemical biology, merging the desirable characteristics of both the azetidine (B1206935) ring and the sulfonamide functional group. Azetidines, as saturated four-membered nitrogen-containing heterocycles, are considered valuable building blocks in the synthesis of biologically active compounds. nih.govmedwinpublishers.com The inherent ring strain of azetidines presents synthetic challenges but also provides unique conformational constraints that can be advantageous for optimizing drug-target interactions. medwinpublishers.com The incorporation of an azetidine ring can fine-tune the pharmacological properties of a molecule.

The sulfonamide group is a well-established pharmacophore present in a wide array of clinically significant drugs, including antibacterial, diuretic, and antiepileptic agents. nih.gov The combination of an azetidine ring with a sulfonamide, as seen in N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, has been explored for creating new derivatives with potential antibacterial and antioxidant properties. nih.govnih.gov While research on the specific this compound scaffold is emerging, the principles derived from related structures underscore its potential as a core for designing novel enzyme inhibitors and modulators of biological pathways. The phenyl group attached to the azetidine nitrogen further influences the steric and electronic properties of the molecule, providing another vector for chemical modification and optimization.

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies are crucial for the rational design of more potent and selective compounds.

The key pharmacophoric elements of sulfonamide-based inhibitors are well-documented, particularly for targets like carbonic anhydrases and cholinesterases. For the this compound scaffold, the primary pharmacophoric features can be dissected as follows:

The Sulfonamide Moiety (-SO₂NH₂): This is the critical zinc-binding group for carbonic anhydrase inhibition. The deprotonated nitrogen atom coordinates directly to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. nih.gov This interaction is a cornerstone of the inhibitory mechanism. The sulfonamide group's ability to form hydrogen bonds, for instance with the backbone of Thr200 in carbonic anhydrase II, further stabilizes the enzyme-inhibitor complex. nih.gov

The Azetidine Ring: This strained ring acts as a rigid scaffold, holding the phenyl and sulfonamide groups in a defined spatial orientation. Its conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. The ring itself can engage in van der Waals interactions within the active site pocket.

The Phenyl Group: Attached to the azetidine nitrogen, the phenyl ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the target's binding site. nih.gov Substitutions on this phenyl ring offer a primary route for modifying selectivity and potency.

Rational design involves the iterative process of designing, synthesizing, and testing new analogs to enhance their biological properties. For this compound, this approach focuses on targeted modifications to improve binding affinity and selectivity. nih.gov

Key strategies include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., alkyl, halogen, methoxy) onto the N-phenyl ring can modulate the electronic and steric properties of the molecule. This can lead to enhanced interactions with specific sub-pockets of the target enzyme's active site. For example, in a series of sulfonamides derived from carvacrol, substitutions on the aryl portion significantly influenced acetylcholinesterase inhibitory activity. nih.gov

Modification of the Sulfonamide Group: While the primary sulfonamide is often crucial for activity against carbonic anhydrase, secondary or tertiary sulfonamides can be explored to target other enzymes or to fine-tune pharmacokinetic properties.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like solubility. Similarly, the azetidine ring could be expanded (to pyrrolidine) or contracted, although this would move away from the core scaffold, to probe the importance of the four-membered ring's specific geometry.

The table below shows SAR data for a series of N-(substituted-phenyl) sulfonamides against acetylcholinesterase (AChE), illustrating how substitutions can modulate inhibitory activity.

CompoundSubstituent on Phenyl RingAChE IC₅₀ (µM)
1 Morpholine derived0.44 ± 0.01
2 Piperidine derived0.53 ± 0.02
3 Hydrazine derived0.96 ± 0.02
4 N-methylpiperazine derived0.51 ± 0.01
5 Thiomorpholine derived0.60 ± 0.01
Galantamine (Reference)1.31 ± 0.10
Data derived from studies on sulfonamides derived from carvacrol. nih.gov

Investigation of Specific Molecular Target Engagement Mechanisms

Understanding how this compound and its analogs interact with their molecular targets at an atomic level is key to validating their mechanism of action and guiding further optimization.

The primary mechanism of carbonic anhydrase (CA) inhibition by sulfonamides is the binding of the sulfonamide group to the catalytic zinc ion (Zn²⁺). nih.gov

Coordination to Zinc: Crystallographic studies of various sulfonamides complexed with human carbonic anhydrase I (HCAI) confirm that the sulfonamide moiety binds in the enzyme's active site. The deprotonated sulfonamide nitrogen displaces the zinc-bound solvent molecule. nih.gov

Hydrogen Bonding Network: The inhibitor is further stabilized by a network of hydrogen bonds. For instance, the sulfonamide group forms hydrogen bonds with the side-chain of Threonine 199 (Thr199). nih.gov Water-mediated hydrogen bonds involving other active site residues like Gln92 and Pro201 can also contribute to the stability of the complex.

Van der Waals Interactions: The aromatic portion of the inhibitor engages in van der Waals contacts with hydrophobic and aromatic residues at the entrance and within the active site cavity, such as Val121, Leu198, and Trp209. nih.gov For this compound, the N-phenyl group would be expected to form such hydrophobic interactions, contributing to binding affinity and potentially isoform selectivity.

The table below summarizes the inhibition constants (Ki) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
4a 224.531.7568.832.5
4c 105.618.56.211.2
5b 118.412.37.915.4
10a 158.325.415.321.8
15 100.28.56.19.8
Data derived from studies on sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties. nih.gov

Sulfonamide derivatives have also been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease.

Dual Site Binding: Potent AChE inhibitors often interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives suggest a similar binding mode.

Interactions with the Catalytic Active Site (CAS): The sulfonamide portion of the inhibitor can form crucial interactions within the CAS. For example, the oxygen atoms of the sulfonamide group can form a hydrogen bond with the hydroxyl group of Tyrosine 121 (Tyr121).

Interactions with the Peripheral Anionic Site (PAS): The aromatic part of the inhibitor, in this case, the N-phenyl group of this compound, is expected to interact with aromatic residues in the PAS, such as Tryptophan 279 (Trp279). This π-π stacking interaction is a common feature of many AChE inhibitors and contributes significantly to binding affinity. nih.gov The ability of an inhibitor to bridge the CAS and PAS is a hallmark of effective, dual-binding site inhibitors.

Development of this compound-Based Chemical Probes

Chemical probes are essential tools for elucidating the biological roles of proteins and other cellular targets. The development of such probes based on the this compound scaffold represents a logical extension of its potential as a bioactive molecule. While specific examples of chemical probes derived directly from this compound are not prominent in the literature, the general principles for designing sulfonamide-based probes are well-established.

A common strategy involves the incorporation of a photoreactive group and a "clickable" handle, such as an alkyne or azide, into the sulfonamide scaffold. This allows for photoaffinity labeling, where the probe is covalently cross-linked to its target protein upon UV irradiation, and subsequent identification and analysis of the protein through click chemistry.

The choice of the photoreactive group and the position of the clickable handle are critical design considerations that can significantly impact the probe's potency and labeling efficiency. For instance, in the context of γ-secretase, benzophenone (B1666685) has been shown to be a more effective photoreactive group than diazirine within a sulfonamide scaffold.

The general synthetic approach to such probes would likely involve the derivatization of either the phenyl ring or the azetidine nitrogen of the this compound core. This could involve introducing a linker arm terminating in a photoactivatable moiety and a bioorthogonal tag.

Applications as Building Blocks in Advanced Synthetic Projects

The this compound structure contains several reactive sites that can be exploited for its use as a versatile building block in more complex synthetic endeavors. The secondary amine of the azetidine ring, the aromatic phenyl ring, and the sulfonamide nitrogen all present opportunities for further chemical modification. researchgate.netfrontiersrj.comnih.govresearchgate.net

The synthesis of sulfonamides is a mature field in organic chemistry, with numerous established methods. researchgate.netfrontiersrj.comresearchgate.net The most common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.com In the context of this compound, this could involve reacting azetidine-3-sulfonamide (B3243007) with a substituted phenylboronic acid under Chan-Lam coupling conditions or reacting N-phenylazetidine with a sulfonylating agent.

Once formed, the this compound scaffold can be further elaborated. For example, the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships. The azetidine nitrogen can be alkylated or acylated to introduce additional diversity.

A key concept in modern medicinal chemistry is the use of bioisosteric replacements to optimize the physicochemical and pharmacological properties of a lead compound. prismbiolab.comdrughunter.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com The phenyl ring of this compound is a prime candidate for such modifications. Bioisosteres of the phenyl ring include various heteroaromatic rings (e.g., pyridine, thiophene) and saturated, C(sp³)-rich motifs like bicyclo[1.1.1]pentane. drughunter.comcambridgemedchemconsulting.comnih.gov Replacing the phenyl group with these bioisosteres could lead to improvements in properties such as solubility, metabolic stability, and target selectivity. drughunter.comcambridgemedchemconsulting.comnih.gov

While specific, large-scale synthetic projects starting from this compound are not widely reported, its structural features make it an attractive starting point for the synthesis of libraries of related compounds for screening against various biological targets. The ability to readily modify different parts of the molecule makes it a valuable scaffold for medicinal chemistry campaigns.

Q & A

Q. What are the standard synthetic routes for N-phenylazetidine-3-sulfonamide, and how can reaction conditions be optimized?

The most common method involves reacting a sulfonyl chloride derivative with a substituted amine (e.g., azetidine-3-amine). Key steps include controlling stoichiometry, solvent selection (e.g., dichloromethane or THF), and maintaining anhydrous conditions to avoid hydrolysis. Optimization may involve adjusting reaction temperature (typically 0–25°C) and using bases like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • FTIR : Confirms sulfonamide group presence via S=O asymmetric/symmetric stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR : ¹H NMR identifies protons on the azetidine ring (e.g., δ 3.5–4.0 ppm for CH₂ groups) and aromatic protons (δ 7.0–7.5 ppm). ¹³C NMR resolves carbonyl carbons (~120–130 ppm) and sulfonamide sulfur-linked carbons .
  • Elemental Analysis : Validates molecular formula by comparing experimental and theoretical C/H/N/S percentages .

Q. How can researchers assess the purity of this compound, and what are common impurities?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity. Common impurities include unreacted starting materials (e.g., residual sulfonyl chloride) or hydrolysis byproducts. Gradient elution using C18 columns and acetonitrile/water mobile phases provides optimal separation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies may arise from differences in assay conditions (e.g., microbial strains, solvent DMSO concentration) or compound purity. Methodological solutions include:

  • Validating purity via HPLC and elemental analysis .
  • Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Performing dose-response curves to confirm activity thresholds .

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes like carbonic anhydrase) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Q. What advanced techniques characterize byproduct formation during this compound synthesis?

  • LC-MS : Identifies low-abundance byproducts (e.g., sulfonic acid derivatives) via exact mass measurements.
  • TGA/DSC : Detects thermal decomposition pathways and quantifies residual solvents .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/InterpretationReference
Purity AssessmentHPLCC18 column, 70:30 ACN/H₂O, λ = 254 nm
Structural ConfirmationX-ray CrystallographyMonoclinic P2₁/c, a = 25.0232 Å
Thermal StabilityTGA5°C/min heating rate, N₂ atmosphere

Q. Table 2. Optimization Variables in Sulfonamide Synthesis

VariableImpact on Yield/PurityOptimal Range
SolventPolar aprotic solvents improve reactivityDCM, THF
TemperatureLow temps reduce side reactions0–25°C
Base (e.g., Et₃N)Neutralizes HCl, drives reaction1.5–2.0 equivalents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.